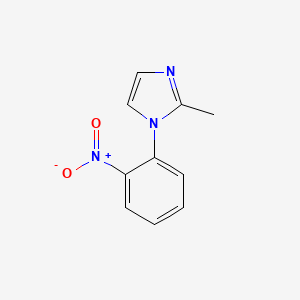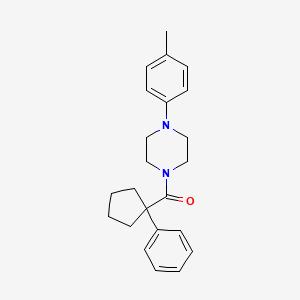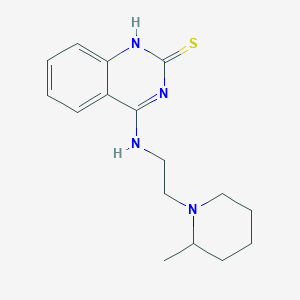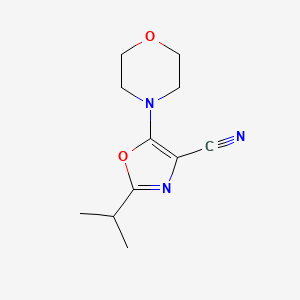![molecular formula C24H31N3O2 B2519507 4-苯基-N-[2-(4-苯基哌嗪-1-基)乙基]氧杂环己烷-4-甲酰胺 CAS No. 1049445-33-1](/img/structure/B2519507.png)
4-苯基-N-[2-(4-苯基哌嗪-1-基)乙基]氧杂环己烷-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and an oxane carboxamide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
科学研究应用
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
作用机制
Target of Action
The primary targets of 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a crucial role in the cholinergic system, which is involved in numerous cognitive functions .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances the function of this neurotransmitter, potentially improving cognitive functions .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of acetylcholine function. This can lead to improved cognitive functions, particularly in conditions such as Alzheimer’s disease where acetylcholine levels are typically reduced .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide. It’s worth noting that similar compounds have been designed and synthesized for the treatment of neurodegenerative diseases, suggesting that they are likely stable under physiological conditions .
生化分析
Biochemical Properties
The 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide is known to interact with various enzymes and proteins. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine .
Cellular Effects
In terms of cellular effects, 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide influences cell function by modulating the activity of acetylcholinesterase. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a pyrimidine ring instead of an oxane ring.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Contains an acetamide group instead of an oxane carboxamide moiety.
Uniqueness
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
属性
IUPAC Name |
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-23(24(11-19-29-20-12-24)21-7-3-1-4-8-21)25-13-14-26-15-17-27(18-16-26)22-9-5-2-6-10-22/h1-10H,11-20H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTHSYUMSUHERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)
![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)
![ethyl 2-{2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)
![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)
![3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2519438.png)
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/new.no-structure.jpg)
![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2519441.png)



